molecular formula C22H22ClKN6O B193129 Losartan Potassium CAS No. 124750-99-8

Losartan Potassium

Cat. No.: B193129
CAS No.: 124750-99-8
M. Wt: 461.0 g/mol
InChI Key: XQGZJPMNGZVHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Losartan potassium, an angiotensin II receptor blocker (ARB), is widely used to manage hypertension and reduce cardiovascular risk. It selectively inhibits the angiotensin II type 1 (AT1) receptor, preventing vasoconstriction and aldosterone secretion. Its active metabolite, E-3174, contributes to its prolonged antihypertensive effect, with a half-life of 6–9 hours . Clinically, this compound is effective as a once-daily monotherapy or in combination with hydrochlorothiazide (HCTZ), achieving significant blood pressure reduction. It is well-tolerated, with dizziness being the most common adverse effect, and exhibits a lower incidence of cough compared to ACE inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Losartan is synthesized through a multi-step process involving several key intermediates. One common method involves the reaction of a cyano-containing intermediate with an azide reagent in toluene in the presence of a catalyst. After the reaction, water is added to separate the reaction system into layers, and the middle layer is isolated. The product is then purified and crystallized .

Industrial Production Methods

In industrial settings, losartan is typically produced using a similar synthetic route but on a larger scale. The process involves the use of phase-transfer catalysts and other reagents to ensure high yield and purity. The reaction conditions are carefully controlled to avoid the formation of impurities, such as nitrosamines, which can be harmful .

Chemical Reactions Analysis

Types of Reactions

Losartan undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of losartan include azide reagents, phase-transfer catalysts, and solvents like toluene and dichloromethane. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained .

Major Products Formed

The major products formed from the reactions of losartan include its active metabolites and various derivatives that can be used for further research and development .

Scientific Research Applications

Introduction to Losartan Potassium

This compound is an angiotensin II receptor blocker (ARB) primarily used for the treatment of hypertension and diabetic nephropathy. It has been shown to have significant cardiovascular and renal protective effects, making it a valuable therapeutic agent in various clinical settings. This article explores the diverse applications of this compound, supported by comprehensive data tables and documented case studies.

Pharmacological Profile

This compound works by inhibiting the action of angiotensin II, a potent vasoconstrictor, thereby leading to vasodilation and a reduction in blood pressure. Its pharmacological properties include:

  • Molecular Formula : C22H22ClN6O
  • Molecular Weight : 461.9 g/mol
  • Mechanism of Action : Selective antagonist of the angiotensin II receptor type 1 (AT1 receptor).

Hypertension Management

Losartan is first-line therapy for stage 1 hypertension. Clinical studies have demonstrated its efficacy in reducing blood pressure and improving patient outcomes.

  • RENAAL Trial : A randomized trial involving patients with type 2 diabetes showed a significant risk reduction in renal endpoints (16%) when treated with Losartan compared to placebo .
  • Long-term Efficacy : In a study with over 29,000 patients in Japan, Losartan effectively controlled blood pressure over three years, with many patients achieving target levels below 140/90 mmHg .

Diabetic Nephropathy

Losartan has been shown to be renoprotective in patients with type 2 diabetes and hypertension.

  • Mechanism : It reduces proteinuria and slows the progression of renal disease by inhibiting glomerular hypertension.
  • Clinical Evidence : Studies indicate that Losartan significantly decreases the incidence of end-stage renal disease among diabetic patients .

Heart Failure Management

Losartan is also utilized in managing heart failure, particularly in patients intolerant to angiotensin-converting enzyme inhibitors.

  • ELITE Study : This study demonstrated that Losartan was better tolerated than captopril and associated with lower mortality rates in elderly heart failure patients .
  • Guidelines : According to recent guidelines, ARBs like Losartan are essential components of therapy for heart failure with reduced ejection fraction .

Neuroprotective Effects

Recent research suggests potential neuroprotective benefits of Losartan beyond its antihypertensive effects.

  • Cognitive Function : Animal studies indicate that Losartan may improve cerebral blood flow and reduce neuronal damage post-stroke, suggesting benefits for conditions like Alzheimer's disease .
  • Clinical Trials : Investigations into its effects on brain atrophy have yielded mixed results, emphasizing the need for further research .

Case Study 1: Hypertension Control in Elderly Patients

A cohort study involving elderly patients (60-80 years) demonstrated that long-term treatment with Losartan significantly improved quality of life and reduced blood pressure without severe adverse effects.

Case Study 2: Renal Protection in Diabetic Patients

In a clinical setting, a group of diabetic patients treated with Losartan showed a marked decrease in proteinuria levels over six months, highlighting its role in renal protection.

Mechanism of Action

Losartan works by selectively and competitively blocking the binding of angiotensin II to the AT1 receptor in various tissues, including vascular smooth muscle and the adrenal gland. This action prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to the relaxation of blood vessels and a reduction in blood pressure.

Comparison with Similar Compounds

Analytical Differentiation Among ARBs

A high-performance liquid chromatography (HPLC) method effectively separates six ARBs, highlighting physicochemical distinctions (Table 1). Losartan potassium has a shorter retention time (9.0 min) compared to Candesartan (19.9 min), reflecting differences in lipophilicity and molecular interactions. Such variations influence bioavailability and dosing regimens .

Table 1: Retention Times of ARBs in HPLC Analysis

ARB Retention Time (minutes)
Losartan 9.0
Olmesartan 10.3
Irbesartan 11.5
Valsartan 12.0
Telmisartan 13.4
Candesartan 19.9

Pharmacokinetic Profile in Formulations

This compound’s pharmacokinetics vary with formulation. Sustained-release matrices using Ethocel and Carbopol prolong drug release, achieving 24-hour plasma concentrations above 2 µg/mL. Fixed-dose combinations (FDCs) with amlodipine besylate or camsylate demonstrate bioequivalence, with overlapping PK parameters (Table 2) .

Table 2: Pharmacokinetic Parameters of this compound Formulations

Formulation Cmax (µg/mL) AUC0–t (µg·h/mL) Bioavailability (%)
Oral Tablets (50 mg) 0.45 ± 0.12 4.2 ± 1.1 100 (Reference)
Transdermal Patch 1.52 ± 0.3 14.2 ± 2.8 338.51
Amlodipine Besylate FDC 0.48 ± 0.09 4.5 ± 0.9 98–102
Amlodipine Camsylate FDC 0.46 ± 0.11 4.3 ± 1.0 97–101

Clinical Efficacy vs. Other Antihypertensive Classes

In mild-to-moderate hypertension, this compound exhibits efficacy comparable to enalapril (ACE inhibitor), atenolol (beta-blocker), and felodipine ER (calcium channel blocker). Combination therapy with HCTZ enhances blood pressure reduction by 10–15 mmHg systolic.

Table 3: Efficacy Comparison with Other Antihypertensive Agents

Drug Class Example Drug Systolic BP Reduction (mmHg) Adverse Effect Profile
ARB This compound 12–15 Dizziness, rare angioedema
ACE Inhibitor Enalapril 13–16 Cough, hyperkalemia
Beta-Blocker Atenolol 10–14 Bradycardia, fatigue
Calcium Channel Blocker Felodipine ER 11–13 Peripheral edema, headache

Formulation Innovations

This compound’s poor flowability and solubility are addressed through sustained-release matrices (Ethocel, Carbopol) and fast-dissolving oral films (HPMC-based). Sustained-release tablets maintain therapeutic levels for 24 hours, while oral films disintegrate in <20 seconds, enhancing compliance in dysphagic patients . Pharmaceutical equivalence studies confirm that brands meet USP/BP standards for weight variation, hardness, and friability .

Biological Activity

Losartan potassium is a widely used antihypertensive medication, classified as an angiotensin II receptor antagonist (ARA). It primarily targets the AT1 receptor subtype, inhibiting the physiological effects of angiotensin II, a potent vasoconstrictor. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

This compound functions by competitively binding to the AT1 receptor, which is primarily located in vascular smooth muscle and adrenal glands. By preventing angiotensin II from binding to these receptors, losartan induces vasodilation, leading to a decrease in blood pressure. The active metabolite of losartan, E-3174, is significantly more potent and contributes to the drug's prolonged antihypertensive effect.

Pharmacokinetics

Losartan exhibits a bioavailability of approximately 33% when taken orally. The pharmacokinetic parameters are summarized in the following table:

ParameterValue
Cmax (ng/mL) 200-250
Tmax (hours) 1 (losartan), 3-4 (E-3174)
Volume of Distribution 34.4 ± 17.9 L
Protein Binding 98.6-98.8%

Clinical Efficacy

Losartan has been shown to effectively lower blood pressure in patients with mild to moderate hypertension. A multicenter study involving 122 hypertensive adults demonstrated significant reductions in both systolic and diastolic blood pressure. The results are presented in the following table:

Dosage (mg)Systolic BP Reduction (mmHg)Diastolic BP Reduction (mmHg)
50-9.4-5.6
100-14.2-9.0

Statistical significance was noted with P<0.01P<0.01 for all doses compared to placebo .

Safety Profile

Losartan is generally well tolerated, with a low incidence of adverse effects compared to other antihypertensives. The most commonly reported side effect is dizziness, occurring at a rate slightly higher than placebo . Notably, losartan does not significantly increase the risk of cough, a common issue with ACE inhibitors.

Adverse Effects Summary

Adverse EffectIncidence (%)
DizzinessHigher than placebo
Hyperkalemia1.5% (general trials)
AngioedemaRare

Case Studies

A notable case study reported severe hepatic injury associated with losartan use in a 61-year-old female patient. The patient's liver enzymes elevated dramatically after administration of losartan, indicating acute liver injury as a potential adverse effect . This case underscores the importance of monitoring liver function in patients on long-term losartan therapy.

Properties

Key on ui mechanism of action

Losartan reversibly and competitively prevents angiotensin II binding to the AT1 receptor in tissues like vascular smooth muscle and the adrenal gland. Losartan and its active metabolite bind the AT1 receptor with 1000 times more affinity than they bind to the AT2 receptor. The active metabolite of losartan is 10-40 times more potent by weight than unmetabolized losartan as an inhibitor of AT1 and is a non-competitive inhibitor. Losartan's prevention of angiotensin II binding causes vascular smooth muscle relaxation, lowering blood pressure. Angiotensin II would otherwise bind to the AT1 receptor and induce vasoconstriction, raising blood pressure.
Angiotensin II (formed from angiotensin I in a reaction catalyzed by angiotensin converting enzyme (ACE, kininase II)), is a potent vasoconstrictor, the primary vasoactive hormone of the renin-angiotensin system and an important component in the pathophysiology of hypertension. It also stimulates aldosterone secretion by the adrenal cortex. Losartan and its principal active metabolite block the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor found in many tissues, (e.g., vascular smooth muscle, adrenal gland). There is also an AT2 receptor found in many tissues but it is not known to be associated with cardiovascular homeostasis. Both losartan and its principal active metabolite do not exhibit any partial agonist activity at the AT1 receptor and have much greater affinity (about 1000-fold) for the AT1 receptor than for the AT2 receptor. In vitro binding studies indicate that losartan is a reversible, competitive inhibitor of the AT1 receptor. The active metabolite is 10 to 40 times more potent by weight than losartan and appears to be a reversible, non-competitive inhibitor of the AT1 receptor. Neither losartan nor its active metabolite inhibits ACE (kininase II, the enzyme that converts angiotensin I to angiotensin II and degrades bradykinin);  nor do they bind to or block other hormone receptors or ion channels known to be important in cardiovascular regulation.
We investigated the effects of angiotensin II (Ang II) type 1 receptor blockade with losartan on the renin-angiotensin-aldosterone system in hypertensive patients (supine diastolic blood pressure, 95 to 110 mm Hg). Qualifying patients (n = 51) were allocated to placebo, 25 or 100 mg losartan, or 20 mg enalapril. Blood pressure, plasma drug concentrations, and renin-angiotensin-aldosterone system mediators were measured on 4 inpatient days: end of placebo run-in, after first dose, and 2 and 6 weeks of treatment. Plasma drug concentrations were similar after the first and last doses of losartan. At 6 weeks, 100 mg losartan and 20 mg enalapril showed comparable antihypertensive activity. Four hours after dosing, compared with the run-in day, 100 mg losartan increased plasma renin activity 1.7-fold and Ang II 2.5-fold, whereas enalapril increased plasma renin activity 2.8-fold and decreased Ang II 77%. Both drugs decreased plasma aldosterone concentration. For losartan, plasma renin activity and Ang II increases were greater at 2 than at 6 weeks. Effects of losartan were dose related. After the last dose of losartan, plasma renin activity and Ang II changes were similar to placebo changes by 36 hours. These results indicate that long-term blockade of the feedback Ang II receptor in hypertensive patients produces modest increases of plasma renin activity and Ang II that do not appear to affect the antihypertensive response to the antagonist. /Salt not specified/
IL-1beta is a potent proinflammatory, pro-fibrogenetic and pro-athrosclerosis cytokine which has been shown to play an important role in an expanding number of noninfectious, chronic inflammatory conditions including cardiovascular disease, renal fibrosis, rheumatoid arthritis and even type 2 diabetes. Losartan is an angiotensin II receptor antagonist widely used for the treatment of hypertension, diabetic nephropathy and congestive heart failure. In this study, we attempted to clarify whether losartan has an inhibitory effect on IL-1beta. To further elucidate the molecular mechanism underlying the anti-IL-1beta property of losartan, we studied the LPS+ATP-induced activation of NALP3 inflammasome which controls the muturation and secretion of IL-1beta. LPS and ATP were used to stimulate the release of IL-1beta from thioglycollate-elicited macrophages from BALB/c mice. The production of IL-1beta was evaluated by ELISA assay and NALP3, caspase-1, IL-beta mRNA levels were determined by reverse transcription-polymerase chain reaction. In cultured thioglycollate-elicited macrophages, we observed that LPS + ATP greatly enhanced IL-1 beta secretion (6938.00 +/- 83.45;  P < 0.05) and the mRNA levels of NALP3, caspase-1 which are two main components of NALP3 inflammasome (60.88 +/- 8.28;  1.31 +/- 0.04, P < 0.05 for both). The macrophages co-cultured with losartan showed low production of IL-1beta (3907.50 +/- 143.61;  P < 0.05) and low production of NALP3, caspase-1mRNA (29.82 +/- 6.92;  1.12 +/- 0.05, P < 0.05 for both). Losartan did not reduce IL-1beta mRNA(P > 0.05). Our results show that the NALP3 inflammasome is up-regulated and activated in the mouse macrophage in response to LPS + ATP stimulation. Losartan is able to suppress the LPS + ATP-induced production of IL-1beta protein. In addition, this effectmay be partially mediated by suppressing NALP3 inflammasome activation.
The present study aimed to investigate the molecular pharmacodynamic mechanisms of losartan used in the treatment of hypertension. A total of 12 spontaneously hypertensive rats (SHR) were divided randomly into an SHR group treated with saline and LOS group treated with losartan. Six Wistar-kyoto rats (WKY) were enrolled as the WKY group with saline in the study. The LOS group received 30 mg/kg/day losartan by intragastric injection, while the SHR and WKY were fed the same volume of saline. The dosage was modulated according to the weekly weight. Changes in blood pressure were measured by the indirect tail cuff method. Angiotensin (Ang) II production in the plasma and renal tissue was measured by an immunoradiometric method. Na+/H+ exchanger (NHE)3 and serum and glucocorticoid-inducible kinase (SGK)1 were assessed by quantitative polymerase chain reaction (qPCR) and western blot analysis. When compared with the WKY group, the blood pressure of the SHR and LOS groups were higher prior to treatment with losartan. Following two weeks, blood pressure was reduced and the trend continued to decrease over the following six weeks. The plasma and renal tissue levels of Ang II in the SHR and LOS groups were significantly higher than those in the WKY group. NHE3 and SGK1 were increased at the mRNA and protein level in the SHR group, and losartan reduced the expression of both of them. The results suggested that in hypertensive rats, the circular and tissue renin angiotensin systems were activated, and the increased Ang II stimulated the expression of NHE3 and SGK1, which was reduced by losartan. Therefore, the effects of losartan in hypertension may be associated with the Ang II-SGK1-NHE3 of intra-renal tissue.
For more Mechanism of Action (Complete) data for Losartan (7 total), please visit the HSDB record page.

CAS No.

124750-99-8

Molecular Formula

C22H22ClKN6O

Molecular Weight

461.0 g/mol

IUPAC Name

potassium;[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate

InChI

InChI=1S/C22H22ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,25,26,27,28);/q-1;+1

InChI Key

XQGZJPMNGZVHQC-UHFFFAOYSA-N

SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CO)Cl.[K+]

Isomeric SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CO)Cl.[K+]

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C[O-])Cl.[K+]

Appearance

White to Off-White Solid

Key on ui application

antihypertensive

boiling_point

682 °C

brife_desc

angiotensin II receptor antagonist, antihypertensive

Color/Form

Light yellow solid

melting_point

178-184
183.5-184.5 °C
183.5 - 184.5 °C

Key on ui other cas no.

11096-26-7
124750-99-8

physical_description

Solid

Pictograms

Corrosive; Irritant; Health Hazard

Purity

>98%

quantity

Milligrams-Grams

Related CAS

124750-99-8 (mono-potassium salt)

shelf_life

2 years

solubility

1mg/mL
4.70e-03 g/L

Synonyms

2-Butyl-4-chloro-1-((2'-(1H-etrazol-5-yl) (1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-methanol
Cozaar
DuP 753
DuP-753
DuP753
Losartan
Losartan Monopotassium Salt
Losartan Potassium
MK 954
MK-954
MK954
Monopotassium Salt, Losartan
Potassium, Losartan
Salt, Losartan Monopotassium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Losartan Potassium
Losartan Potassium
Losartan Potassium
Losartan Potassium
Losartan Potassium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.